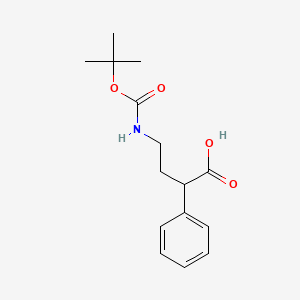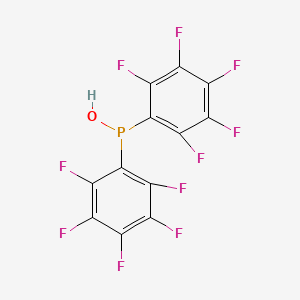
Bis(pentafluorophenyl)hydroxyphosphine
Descripción general
Descripción
Bis(pentafluorophenyl)hydroxyphosphine is a chemical compound with the molecular formula C12HF10OP . It has a molecular weight of 382.1 .
Synthesis Analysis
Bis(pentafluorophenyl)hydroxyphosphine can be synthesized by the addition of bis(pentafluorophenyl)phosphinous acid to α,β-alkenones and α,β,β’-alkene-diones in anhydrous Et2O . This reaction proceeds rapidly and regiospecifically at the C=C bond of the substrate at room temperature in the absence of catalysts .Molecular Structure Analysis
The InChI code for Bis(pentafluorophenyl)hydroxyphosphine is 1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H .Chemical Reactions Analysis
Bis(pentafluorophenyl)hydroxyphosphine is involved in the synthesis of P,P-bis(pentafluorophenyl)phosphorylalkanones and -alkanediones . The reaction leads to bis(pentafluorophenyl)phosphorylated alkanones and alkanediones, as a rule, in the yields close to quantitative and can be considered as a highly efficient method for the synthesis of the corresponding functionalized phosphine oxides .Aplicaciones Científicas De Investigación
Application 1: Synthesis and Structural Studies of Complexes
- Summary of the Application : Bis(pentafluorophenyl)mercury is used in the synthesis and structural studies of complexes with Di(phosphane oxide) ligands .
- Methods of Application or Experimental Procedures : The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano)methane P,P’-dioxide, bis{2-(N,N,N’N’-tetraethyldiaminophosphano)imidazol-1-yl} methane P,P’-dioxide, and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .
- Results or Outcomes : The molecular structures of the complexes show considerable differences. The Hg-O bond lengths of complexes differ substantially (range 2.5373 (14)-2.966 (3) Å) owing to structural and bonding differences .
Application 2: Catalyst for Hydrosilylation of Carbonyls
- Summary of the Application : Bis(pentafluorophenyl)borinic acid has been found to be an effective and stable catalyst for the hydrosilylation of carbonyls .
- Methods of Application or Experimental Procedures : The use of bis(pentafluorophenyl)borinic acid and the industrial by-product PMHS could facilitate the reduction of carbonyls into alcohols under atmospheric conditions .
- Results or Outcomes : This method demonstrates the potential of bis(pentafluorophenyl)borinic acid as a catalyst for the hydrosilylation of carbonyls .
Application 3: Synthesis of Complex Structures
- Summary of the Application : Bis(pentafluorophenyl)borane has been widely exploited as a means of incorporating Lewis acidic –B (C 6 F 5) 2 groups into complex structures for a range of applications .
- Methods of Application or Experimental Procedures : The synthesis of bis-pentafluorophenyl borane was targeted in the early 1990’s as a potentially useful synthon for incorporating –B (C 6 F 5) 2 groups into molecules via hydroboration or sigma bond metathesis protocols .
- Results or Outcomes : Since the first publication describing its synthesis 25 years ago, bis-pentafluorophenylborane has seen widespread use and has come to be known in the literature as “Piers’ borane” .
Application 4: Activation of Strong Bonds
- Summary of the Application : Bis(pentafluorophenyl)borane has found recent application in the activation of strong bonds, such as C–O and C–F .
- Methods of Application or Experimental Procedures : The Stephan group found that bis(pentafluorophenyl)borane is an effective stoichiometric reagent for reducing the C–F bonds in tertiary, secondary and primary alkyl fluorides .
- Results or Outcomes : This constitutes a rare example of the activation of strong bonds .
Application 5: Lewis Acid Catalysis
- Summary of the Application : Bis(pentafluorophenyl)borane has been employed extensively as a Lewis acid for a variety of chemical applications .
- Methods of Application or Experimental Procedures : The parent compound, B (C6F5)3, was reported in the early 1960s, and its remarkable properties led eventually to its extensive exploitation in the 1990s as an olefin polymerization co-catalyst .
- Results or Outcomes : This resulted in its widespread commercial availability and gave chemists the opportunity to explore applications as a Lewis acid catalyst for many other useful transformations .
Safety And Hazards
Propiedades
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)phosphinous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBKSOIRNHMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF10OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl)hydroxyphosphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



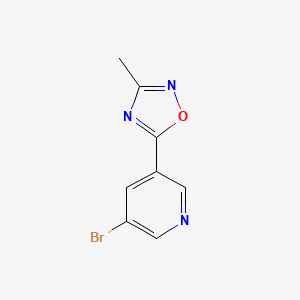
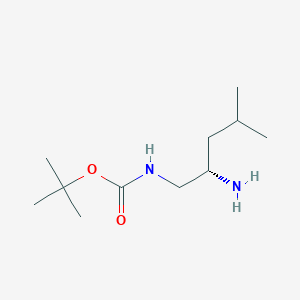
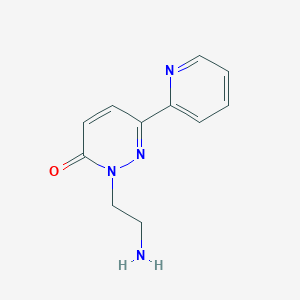
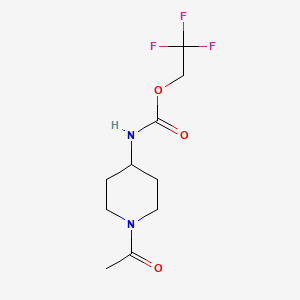
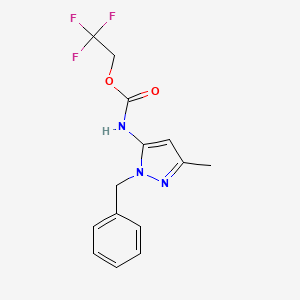
![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)

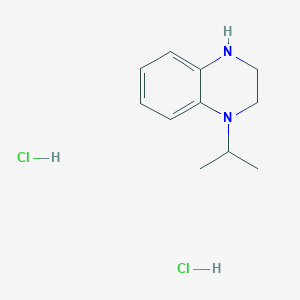
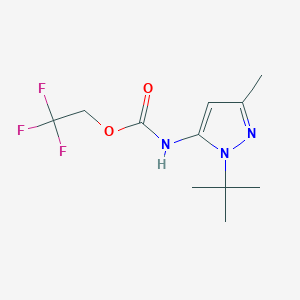
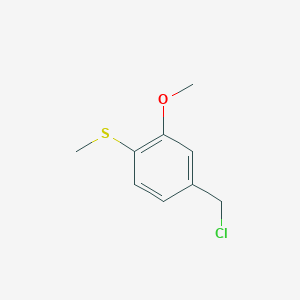
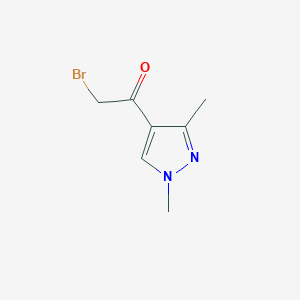
![tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524876.png)
![1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1524877.png)
